Risperidone

Übersicht

Beschreibung

Risperidone is a second-generation antipsychotic (SGA) that exhibits potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, balancing efficacy against positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS) compared to first-generation antipsychotics (FGAs) . It is metabolized hepatically by CYP2D6 and CYP3A4 into 9-hydroxythis compound (9-OHR), an active metabolite with distinct pharmacodynamic properties . Approved for schizophrenia, bipolar disorder, and irritability in autism, this compound’s therapeutic effects arise from the combined activity of this compound and 9-OHR, termed the "active moiety" . Its pharmacokinetics are influenced by age, hepatic function, and drug interactions, with a half-life of 3–20 hours for this compound and 21–30 hours for 9-OHR .

Vorbereitungsmethoden

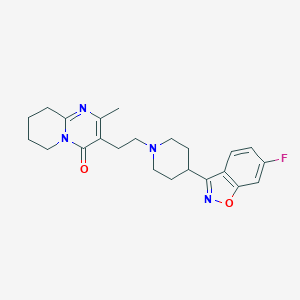

- Risperidone can be synthesized through various routes. One common method involves the reaction of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with appropriate reagents.

- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

- Risperidone undergoes several types of reactions, including oxidation, reduction, and substitution.

- Common reagents include strong acids or bases, reducing agents, and catalysts.

- Major products formed during these reactions include derivatives of this compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Risperidone is approved by the FDA for several conditions, including:

| Condition | Age Group | Formulation |

|---|---|---|

| Schizophrenia | Adults and children 13+ | Oral tablets, oral solution, long-acting injection |

| Bipolar I Disorder (acute manic or mixed episodes) | Adults (monotherapy) and children 10+ (adjunctive) | Oral tablets, long-acting injection |

| Autism-associated irritability | Children aged 5 and older | Oral tablets, oral solution |

The long-acting injectable form is particularly significant for maintaining treatment adherence in patients with schizophrenia and bipolar disorder .

Off-Label Uses

This compound is frequently prescribed off-label for various conditions, including:

- Aggression and agitation in patients with dementia

- Treatment-resistant depression as an adjunct to antidepressants

- Borderline personality disorder

- Tourette syndrome

- Trichotillomania

- Conduct disorder

- Post-traumatic stress disorder (PTSD)

These off-label uses highlight this compound's versatility in managing complex psychiatric symptoms beyond its approved indications .

Case Studies

- Schizophrenia Treatment : A randomized controlled trial demonstrated that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo in patients with schizophrenia. The effective dosage ranged from 1 to 6 mg daily .

- Bipolar Disorder : In a study involving adolescents aged 10-17 years, this compound was shown to be effective in reducing manic symptoms as measured by the Young Mania Rating Scale (Y-MRS). Dosages between 0.5 mg to 2.5 mg were found to be particularly effective .

- Autism Spectrum Disorder : A clinical trial focused on children with autism showed that this compound effectively reduced irritability and aggression, with significant improvements noted within weeks of treatment initiation .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it is associated with potential adverse effects such as:

- Weight gain

- Metabolic syndrome

- Extrapyramidal symptoms (EPS)

- Sedation

- Increased risk of neuroleptic malignant syndrome (NMS)

Monitoring for these side effects is crucial, especially in vulnerable populations like the elderly or those with pre-existing health conditions .

Wirkmechanismus

- Risperidone acts as a potent antagonist at dopamine D₂ receptors and serotonin 5-HT₂ receptors.

- By balancing central nervous system effects, it minimizes extrapyramidal side effects while addressing both positive and negative symptoms of schizophrenia.

Vergleich Mit ähnlichen Verbindungen

Olanzapine

Safety: Olanzapine has a higher risk of metabolic side effects (e.g., weight gain, dyslipidemia) but a lower EPS incidence compared to risperidone at doses >8 mg/day . Receptor Binding: Both drugs antagonize D2 and 5-HT2A receptors, but this compound has a higher 5-HT2A/D2 affinity ratio (0.1–0.2 vs. olanzapine’s 0.5–0.7), correlating with reduced EPS risk .

Table 1: Olanzapine vs. This compound in BPSD

| Parameter | Olanzapine | This compound | Reference |

|---|---|---|---|

| PANSS Reduction (Mean) | 12.4 points | 10.1 points | |

| EPS Incidence | 18% | 28% | |

| Metabolic AE Incidence | 34% | 22% |

Lurasidone

Efficacy: A 6-week randomized trial demonstrated non-inferiority of lurasidone to this compound in schizophrenia, with a pre-specified margin of 7 points on the PANSS scale . Safety: Lurasidone has a lower EPS risk and minimal metabolic impact compared to this compound, making it preferable for patients with obesity or diabetes .

Paliperidone (9-Hydroxythis compound)

Pharmacodynamics: Paliperidone, the primary metabolite of this compound, has lower 5-HT2A affinity (5-HT2A/D2 ratio = 1.0 vs. Pharmacokinetics: As a long-acting injectable, paliperidone palmitate achieves steadier plasma concentrations than oral this compound, improving adherence . Tolerability: this compound ISM (in situ microsuspension) required anticholinergic agents in 2.3% of patients vs. 4.1% for paliperidone palmitate .

Table 2: Receptor Binding Affinities

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio | Reference |

|---|---|---|---|---|

| This compound | 3.8 | 0.4 | 0.11 | |

| 9-Hydroxythis compound | 5.1 | 5.0 | 1.0 |

Haloperidol

Efficacy : this compound ≤8 mg/day showed comparable efficacy to haloperidol in schizophrenia but with superior tolerability .

Safety : EPS incidence with this compound (22%) was half that of haloperidol (45%), and this compound required fewer anticholinergic adjuncts (15% vs. 38%) .

Other SGAs

- Clozapine : Superior efficacy in treatment-resistant schizophrenia but carries a risk of agranulocytosis, unlike this compound .

- Amisulpride : Similar EPS rates to this compound but less effective against negative symptoms .

- Ziprasidone : Both inhibit CYP2D6 (Ki = 6.9 μM for this compound vs. 11 μM for ziprasidone), increasing drug interaction risks .

Pharmacokinetic and Metabolic Considerations

- Formulation Impact : A lipid-based this compound formulation (VAL401) showed similar AUC and Cmax to oral this compound but a shorter half-life (15 vs. 20 hours), possibly due to altered distribution .

- CYP Interactions : this compound’s metabolism via CYP2D6 makes it susceptible to interactions with inhibitors (e.g., terbinafine), elevating this compound:9-OHR ratios and EPS risk .

Table 3: CYP Enzyme Inhibition Profiles

| Compound | CYP2D6 Ki (μM) | CYP3A4 Ki (μM) | Reference |

|---|---|---|---|

| This compound | 6.9 | 67 | |

| 9-OHR | 16 | 80 | |

| Ziprasidone | 11 | 64 |

Table 4: EPS Incidence Across Antipsychotics

| Drug | EPS Incidence (%) | Reference |

|---|---|---|

| This compound (≤8 mg/day) | 22 | |

| Haloperidol | 45 | |

| Olanzapine | 18 | |

| Amisulpride | 24 |

Biologische Aktivität

Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Its biological activity is characterized by its interaction with various neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This article delves into the mechanisms, efficacy, safety profiles, and clinical findings related to this compound.

This compound exhibits its pharmacological effects mainly through the following mechanisms:

- Dopamine Receptor Antagonism : It has a high affinity for D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia. By blocking these receptors, this compound reduces dopaminergic activity, which is often elevated in psychotic disorders .

- Serotonin Receptor Modulation : this compound also has a significant affinity for 5-HT2A serotonin receptors. This action is crucial as it helps mitigate some of the extrapyramidal side effects commonly associated with traditional antipsychotics that predominantly block D2 receptors . The balance between dopamine and serotonin receptor activity is thought to contribute to its therapeutic effects.

Clinical Studies

- Reduction of Aggressive Behavior : A double-blind, placebo-controlled study involving children with disruptive behaviors demonstrated that this compound significantly reduced aggressive behaviors compared to placebo. The study reported a change in scores on behavior rating scales indicating substantial improvement in conduct problems .

- Effects on Serotonin Transporter (SERT) Expression : Research indicates that this compound treatment leads to decreased expression of SERT in patients when compared to drug-naïve individuals. This reduction correlates with improved clinical outcomes as measured by the Positive and Negative Syndrome Scale (PANSS) scores .

- Long-term Effects : In studies assessing long-term this compound use, it was observed that while initial treatment resulted in decreased receptor binding sites for 5-HT2A, these sites tended to increase again after one year of therapy, suggesting a complex interaction over time between the drug and receptor dynamics .

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

- Common Side Effects : These include headache, somnolence, and weight gain. In clinical trials, patients treated with this compound experienced a mean weight increase of approximately 2.2 kg compared to 0.9 kg in placebo groups .

- Extrapyramidal Symptoms (EPS) : While this compound has a lower incidence of EPS compared to typical antipsychotics, some patients still report these symptoms. The risk appears to be dose-dependent and varies among different populations .

- Adverse Events Across Populations : In pooled analyses from multiple clinical trials, approximately 49% of patients treated with this compound reported adverse events. The incidence was notably higher in populations diagnosed with autism (94%) compared to those with schizophrenia or bipolar disorder .

Data Tables

Case Studies

-

Case Study on Aggression Management :

- A cohort of 118 children aged 5-12 years showed significant behavioral improvements after six weeks on this compound, highlighting its efficacy in managing severe disruptive behaviors.

-

Longitudinal Study on SERT Levels :

- A longitudinal analysis indicated that this compound treatment led to a marked decrease in SERT levels over time, which correlated positively with clinical symptom improvement as measured by PANSS.

Q & A

Basic Research Questions

Q. How do standardized psychiatric rating scales (e.g., PANSS) address variability in assessing risperidone’s efficacy for schizophrenia?

The Positive and Negative Syndrome Scale (PANSS) operationalizes symptom severity through 30 items, balancing positive, negative, and general psychopathology domains. Its reliability stems from standardized scoring protocols and statistical validation (e.g., inverse correlation between positive/negative symptoms after controlling for global severity). Researchers must ensure inter-rater reliability by training evaluators and applying correction factors for baseline symptom heterogeneity .

Q. What methodological challenges arise in designing pediatric formulations of this compound, and how are they addressed?

Pediatric formulations require overcoming poor drug flowability, compaction, and dosing precision. A Box-Behnken experimental design optimizes excipient combinations (e.g., mannitol, microcrystalline cellulose) to improve mechanical properties and disintegration times. Critical parameters include superdisintegrant swelling pressure and glidant surface area, validated via FTIR compatibility studies and in vitro disintegration testing .

Q. How are physicochemical properties (e.g., pKa, log P) of this compound determined to inform formulation and pharmacokinetic studies?

The dissociation constant (pKa) is measured via UV-spectrophotometric titration across pH gradients, while the partition coefficient (log P) is quantified using the shake-flask method with octanol/water phases. These parameters guide solubility enhancement strategies and predict bioavailability in preclinical models .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s osteoblast toxicity across preclinical models?

Dose-dependent inhibition of MC3T3-E1 cell proliferation (e.g., 48-hour IC50) must be contextualized with in vivo pharmacokinetics. Confounding factors include species-specific metabolic pathways and exposure duration. Researchers should employ longitudinal studies with bone turnover biomarkers (e.g., ALP, TRAP) and adjust dosing regimens to mirror human therapeutic indices .

Q. What statistical approaches mitigate bias in retrospective analyses of this compound-associated adverse events (AEs) in EHR datasets?

Multivariate regression models adjust for covariates like comorbidities, polypharmacy, and dose escalation patterns. Time-to-event analyses (e.g., Kaplan-Meier) account for censored data, while MedEx NLP tools standardize AE extraction from unstructured clinical notes. Sensitivity analyses validate robustness against missing data assumptions .

Q. How does the Box-Behnken design optimize this compound OD-mini-tablets while minimizing production variability?

This response surface methodology evaluates interactions between excipient ratios (X1: mannitol-Avicel), superdisintegrant swelling (X2), and glidant surface area (X3). Outputs (crushing strength, friability) are modeled via polynomial equations to identify robust design spaces. Process validation includes content uniformity testing per USP <905> .

Q. What mechanistic insights link this compound’s receptor affinity to differential outcomes in autism-related irritability vs. schizophrenia?

Comparative receptor binding assays (e.g., D2/5-HT2A ratios) and fMRI studies correlate occupancy thresholds with behavioral outcomes. In autism, lower D2 affinity may reduce extrapyramidal symptoms, while 5-HT2A antagonism modulates irritability. Mechanistic studies should integrate PET imaging with longitudinal PANSS-A (Autism) subscales .

Q. How do HPLC method validation protocols ensure specificity in quantifying this compound and its metabolites?

A 32-mixture design optimizes mobile phase composition (methanol-acetonitrile-phosphate buffer) for baseline separation. Validation includes linearity (1–50 µg/mL), precision (RSD <2%), and robustness testing per ICH Q2(R1). Forced degradation studies (acid/alkaline hydrolysis) confirm stability-indicating capability .

Q. Methodological Guidelines

Q. What criteria define a well-structured research question for this compound clinical trials?

Apply the PICOT framework: P opulation (e.g., children with autism), I ntervention (this compound dose range), C omparator (placebo/alternative antipsychotic), O utcome (e.g., ABC-Irritability score), and T imeframe (8-week RCT). Avoid vague terms like “evaluate efficacy” in favor of operationalized endpoints .

Q. How should systematic reviews address heterogeneity in this compound pharmacovigilance studies?

Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter studies by AE type, dosing regimen, and patient demographics. Meta-regression models quantify heterogeneity sources (e.g., age, CYP2D6 polymorphisms), while GRADE criteria assess evidence quality .

Eigenschaften

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045193 | |

| Record name | Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methylene chloride; sparingly soluble in alcohol; practically insoluble in water, Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Though its precise mechanism of action is not fully understood, current focus is on the ability of risperidone to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain. Schizophrenia is thought to result from an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively. D2 dopaminergic receptors are transiently inhibited by risperidone, reducing dopaminergic neurotransmission, therefore decreasing positive symptoms of schizophrenia, such as delusions and hallucinations. Risperidone binds transiently and with loose affinity to the dopaminergic D2 receptor, with an ideal receptor occupancy of 60-70% for optimal effect. Rapid dissociation of risperidone from the D2 receptors contributes to decreased risk of extrapyramidal symptoms (EPS), which occur with permanent and high occupancy blockade of D2 dopaminergic receptors. Low-affinity binding and rapid dissociation from the D2 receptor distinguish risperidone from the traditional antipsychotic drugs. A higher occupancy rate of D2 receptors is said to increase the risk of extrapyramidal symptoms and is therefore to be avoided. Increased serotonergic mesocortical activity in schizophrenia results in negative symptoms, such as depression and decreased motivation. The high-affinity binding of risperidone to 5-HT2A receptors leads to a decrease in serotonergic activity. In addition, 5-HT2A receptor blockade results in decreased risk of extrapyramidal symptoms, likely by increasing dopamine release from the frontal cortex, and not the nigrostriatal tract. Dopamine level is therefore not completely inhibited. Through the above mechanisms, both serotonergic and D2 blockade by risperidone are thought to synergistically work to decrease the risk of extrapyramidal symptoms. Risperidone has also been said to be an antagonist of alpha-1 (α1), alpha-2 (α2), and histamine (H1) receptors. Blockade of these receptors is thought to improve symptoms of schizophrenia, however the exact mechanism of action on these receptors is not fully understood at this time., Risperidone has high affinity for several receptors, including serotonin receptors (5-HT 2A/2C), D2 dopamine receptors and alpha1 and H1 receptors. It has no appreciable activity at M1 receptors. Its primary metabolite (9-hydroxyrisperidone) is nearly equipotent compared with the parent compound at D2 and 5-HT 2A receptors., The exact mechanism of antipsychotic action of risperidone has not been fully elucidated but, like that of clozapine, appears to be more complex than that of most other antipsychotic agents and may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors., Risperidone is an atypical antipsychotic drug that is widely prescribed to young patients with different psychotic disorders. The long-term effects of this antipsychotic agent on neuronal receptors in developing brain remain unclear and require further investigation. In this study, we examined the effects of long-term treatment of risperidone on two serotonin receptor subtypes in brain regions of juvenile rat. Levels of 5-HT(1A) and 5-HT(2A) receptors in forebrain regions of juvenile rats were quantified after 3 weeks of treatment with three different doses of risperidone (0.3, 1.0 and 3.0mg/kg). Findings were compared to previously reported changes in 5-HT receptors after risperidone treatment (3.0mg/kg) in adult rat brain. The three doses of risperidone selectively and dose-dependently increased levels of 5-HT(1A) receptors in medial-prefrontal and dorsolateral-frontal cortices of juvenile animals. The higher doses (1.0 and 3.0mg/kg) of risperidone also increased 5-HT(1A) receptor binding in hippocampal CA(1) region of juvenile but not adult rats. In contrast, the three doses of risperidone significantly reduced 5-HT(2A) labeling in medial-prefrontal and dorsolateral-frontal cortices in juvenile as well as in adult animals in an equipotent fashion. 5-HT(1A) and 5-HT(2A) receptors in other forebrain regions were not altered by repeated risperidone treatment. These findings indicate that there are differential effects of risperidone on 5-HT(1A) and 5-HT(2A) receptors in juvenile animals, and that the 5-HT system in developing animals is more sensitive than adults to the long-term effects of risperidone., The main class of atypical antipsychotic drugs (APDs) in current use includes the protypical atypical APD, clozapine, as well as aripiprazole, asenapine, iloperidone, lurasidone, olanzapine, quetiapine, risperidone, and ziprasidone. At clinically effective doses, these agents produce extensive blockade of serotonin (5-HT)(2A) receptors, direct or indirect stimulation of 5-HT(1A) receptors, and to a lesser extent, reduction in dopamine (DA) D(2) receptor-mediated neurotransmission. This contrasts with typical APDs, for example haloperidol and perphenazine, which are mainly DA D(2/)D(3) receptor antagonists and have weaker, if any, potency as 5-HT(2A) receptor antagonists. Some, but not all, atypical APDs are also effective 5-HT(2C) receptor inverse agonists or neutral antagonists, 5-HT(6) or 5-HT(7) receptor antagonists. This diverse action on 5-HT receptors may contribute to significant differences in efficacy and tolerability among the atypical APDs. There is considerable preclinical and some clinical evidence that effects on 5-HT receptors contribute to the low risk of producing extrapyramidal side effects, which is the defining characteristic of an atypical APD, the lack of elevation in plasma prolactin levels (with risperidone and 9-hydroxyrisperidone being exceptions), antipsychotic action, and ability to improve some domains of cognition in patients with schizophrenia. The serotonergic actions of the atypical APDs, especially 5-HT(2A) receptor antagonism, are particularly important to the differential effects of typical and atypical APDs to overcome the effects of acute or subchronic administration of N-methyl-d-aspartate (NMDA) receptor antagonists, such as phencyclidine, ketamine, and dizocipline (MK-801). 5-HT(1A) receptor stimulation and 5-HT(6) and 5-HT(7) receptor antagonism may contribute to beneficial effects of these agents on cognition. In particular, 5-HT(7) receptor antagonism may be the basis for the pro-cognitive effects of the atypical APD, amisulpride, a D(2)/D(3) receptor antagonist, which has no effect on other 5-HT receptor. 5-HT(2C) receptor antagonism appears to contribute to the weight gain produced by some atypical APDs and may also affect cognition and psychosis via its influence on cortical and limbic dopaminergic activity., Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects. | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly beige powder, Crystals from dimethylformamide + propanol | |

CAS No. |

106266-06-2 | |

| Record name | Risperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risperidone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | risperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UH7ZF8HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Risperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISPERIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.